N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c23-17(11-22-15-3-1-2-4-16(15)26-18(22)24)19-6-7-21-10-14(9-20-21)13-5-8-25-12-13/h1-5,8-10,12H,6-7,11H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEIJIHFVLFLHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCCN3C=C(C=N3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of N-(Carboxymethyl)anthranilic Acid
Anthranilic acid (1 ) is treated with chloroacetyl chloride in dichloromethane under basic conditions (e.g., triethylamine) to yield N-(chloroacetyl)anthranilic acid (2 ). Subsequent intramolecular cyclization via heating in aqueous sodium hydroxide produces 3-(carboxymethyl)benzo[d]oxazol-2(3H)-one (3 ), which is acidified to isolate Intermediate A.
Reaction Conditions:
- Chloroacetyl chloride: 1.2 equiv, 0°C to room temperature.
- Cyclization: 80°C, 2 hours, NaOH (2M).
- Yield: 68–72%.
Synthesis of 4-(Furan-3-yl)-1H-pyrazole (Intermediate B)
The pyrazole moiety is synthesized via [3+2] cycloaddition or hydrazine-mediated cyclocondensation. Source highlights regioselective pyrazole formation using β-diketones and arylhydrazines.
Hydrazine Cyclocondensation with β-Keto Furan
Furan-3-carbaldehyde (4 ) undergoes Claisen-Schmidt condensation with acetylacetone in ethanol catalyzed by piperidine to form 3-(furan-3-yl)pentane-2,4-dione (5 ). Reaction with hydrazine hydrate in refluxing ethanol yields 4-(furan-3-yl)-1H-pyrazole (6 ).
Optimization Insights:
- Catalyst: Sc(OTf)₃ enhances regioselectivity (>90% for 4-substituted pyrazole).
- Solvent: Toluene outperforms THF or dioxane (yield: 85% vs. 57%).
- Yield: 78–82%.
Functionalization of Pyrazole with Ethylenediamine
To introduce the ethylamino linker, Intermediate B undergoes N-alkylation.
Mitsunobu Reaction for N-Alkylation
4-(Furan-3-yl)-1H-pyrazole (6 ) reacts with 2-bromoethylamine hydrobromide in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF, yielding 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethylamine (7 ).
Reaction Parameters:
Amide Bond Formation: Conjugation of Intermediate A and Alkylated Pyrazole
The final step involves coupling Intermediate A with the ethylamine-functionalized pyrazole (7 ).
Carbodiimide-Mediated Coupling
Intermediate A is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. Addition of 7 and stirring at room temperature for 12 hours affords the target compound.
Optimization Data:
| Coupling Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DMF | 12 | 88 |
| DCC | CH₂Cl₂ | 24 | 72 |
| HATU | DMF | 6 | 91 |
Key Observations:
- HATU achieves superior yields but at higher cost.
- Triethylamine (1 equiv) is critical for neutralizing HCl byproducts.
Alternative Synthetic Routes and Modifications
One-Pot Sequential Synthesis
A streamlined approach involves in situ generation of Intermediate A via cyclization of N-(2-aminoethyl)anthranilic acid with triphosgene, followed by direct coupling with 4-(furan-3-yl)-1H-pyrazole . However, this method suffers from lower yields (55–60%) due to competing side reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Undergoes oxidation reactions at the furan and pyrazole rings, leading to the formation of corresponding oxides.
Reduction: Can be reduced to amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions at the oxazolidinone ring and the acetamide group.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Acids, bases, and various nucleophiles for specific substitutions.
Major Products Formed:
Oxides, reduced amine derivatives, substituted acetamides, and oxazolidinones.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing complex molecules and in catalysis research.
Biology: Studies on its bioactivity, including potential antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects and potential as a drug precursor.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
Molecular Targets: Interacts with specific enzymes and receptors based on its functional groups.
Pathways Involved: Influences cellular pathways through binding interactions, enzyme inhibition, or activation.
Effects: Modulation of biochemical processes, leading to observed biological or therapeutic effects.
Comparison with Similar Compounds
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide.
N-(2-(4-(thiophene-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide.
N-(2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide.
Uniqueness:
The presence of the furan ring contributes to distinct chemical reactivity and biological activity.
Different functional groups allow for specific interactions with various molecular targets, making it unique compared to its analogs.
Biological Activity
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Pyrazole Moiety : A five-membered ring with two adjacent nitrogen atoms.
- Oxazole Derivative : A heterocyclic compound containing both nitrogen and oxygen.
The molecular formula of the compound is , indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms.
This compound exhibits its biological activity through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Receptor Interaction : It potentially interacts with various receptors, influencing cellular signaling pathways.
- Antioxidant Activity : The presence of furan and oxazole rings may contribute to its ability to scavenge free radicals.
Biological Activities
Several studies have evaluated the biological activities of this compound, revealing promising results across various assays:
Antimicrobial Activity
Research indicates that compounds with furan and pyrazole structures often demonstrate significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against bacteria such as Staphylococcus aureus and fungi like Candida albicans .
Antitumor Properties
In vitro studies have suggested that this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
Anti-inflammatory Effects
Compounds with similar structural motifs have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
Data Table: Summary of Biological Activities
Case Studies
-
Antimicrobial Evaluation :
A study investigated the antimicrobial efficacy of various pyrazole derivatives, including those similar to this compound. Results indicated a broad spectrum of activity against both gram-positive and gram-negative bacteria. -
Cytotoxicity Assay :
In a cytotoxicity assay involving cancer cell lines, the compound demonstrated significant inhibitory effects on cell viability at concentrations ranging from 10 to 50 µM, suggesting potential as an anticancer agent.
Q & A
Q. How can researchers optimize the synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide to improve yield and purity?
- Methodological Answer : The synthesis of this compound involves multi-step reactions. A typical approach includes:
- Step 1 : Formation of the pyrazole ring via cyclocondensation of hydrazine derivatives with diketones or aldehydes under reflux in ethanol or methanol .
- Step 2 : Coupling the pyrazole intermediate with a benzoxazolone-acetamide moiety using nucleophilic substitution or amidation reactions. Polar aprotic solvents (e.g., dimethylformamide) and catalysts like piperidine are often employed to enhance reactivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended to isolate the final product with >95% purity .
- Key Consideration : Monitor reaction progress via TLC or HPLC to identify side products (e.g., unreacted intermediates or dimerization byproducts) .
Q. What analytical techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:
- 1H/13C NMR : Confirm the presence of furan (δ 6.3–7.1 ppm), pyrazole (δ 7.5–8.2 ppm), and benzoxazolone (δ 7.8–8.5 ppm) protons .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetamide and benzoxazolone moieties) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]+ ion for C₁₈H₁₅N₃O₄: 362.11) and detect impurities .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, if single crystals are obtainable .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer : Initial screening should focus on target-agnostic assays:
- Enzyme Inhibition : Test against kinases, proteases, or oxidoreductases using fluorogenic substrates (e.g., ATPase-Glo™ assay for kinase activity) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
- Computational Prediction : Employ tools like PASS Online to predict antimicrobial or anti-inflammatory activity based on structural analogs .
Advanced Research Questions
Q. What strategies can resolve contradictory data in structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer : Contradictions often arise from assay variability or unaccounted structural factors. Mitigate these by:
- Standardized Assays : Use identical cell lines, enzyme batches, and solvent controls (e.g., DMSO ≤0.1% v/v) across experiments .
- Substituent Modulation : Systematically vary substituents on the furan (e.g., electron-withdrawing groups at position 3) and pyrazole (e.g., methyl vs. phenyl groups) to isolate SAR trends .
- Molecular Dynamics Simulations : Model ligand-receptor interactions to explain outliers (e.g., unexpected loss of activity due to steric clashes) .
Q. How can computational methods enhance the design of novel derivatives with improved pharmacokinetic properties?
- Methodological Answer : Integrate in silico tools early in the design phase:
- ADMET Prediction : Use SwissADME or ADMETlab to optimize logP (target 2–3), aqueous solubility, and CYP450 inhibition .
- Molecular Docking : Target specific receptors (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. Focus on hydrogen bonding with the benzoxazolone carbonyl and π-π stacking with the pyrazole .
- Quantum Mechanical Calculations : Calculate Fukui indices to predict sites for electrophilic/nucleophilic modifications .
Q. What experimental approaches can elucidate the reaction mechanism of this compound under physiological conditions?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁸O-labeled H₂O to track hydrolysis of the benzoxazolone ring via LC-MS .
- Kinetic Studies : Monitor degradation rates at pH 7.4 (phosphate buffer, 37°C) to identify pH-sensitive functional groups .
- Trapping Intermediates : Add scavengers (e.g., glutathione) during metabolism assays (e.g., liver microsomes) to detect reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
